Kalata B10 oia
Description
Kalata B10 is a cyclotide, a family of plant-derived cyclic peptides characterized by a cyclic cystine knot (CCK) motif. This structural framework comprises a head-to-tail cyclized backbone stabilized by three disulfide bonds, forming a knot that confers exceptional stability against thermal, chemical, and enzymatic degradation . Kalata B10 is part of the Oldenlandia affinis-derived cyclotide family and shares high sequence homology with kalata B1, the prototypic cyclotide . Notably, kalata B10 and kalata B6 differ by a single C-terminal residue (Asn/Asp), a variation attributed to post-translational modifications rather than distinct genetic encoding . Like other cyclotides, kalata B10 exhibits diverse bioactivities, including nematocidal, antimicrobial, and cytotoxic properties, mediated by its interaction with biological membranes .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPTCGETCFGGTCNTPGCSCSSWPICTRD |
Origin of Product |
United States |
Comparison with Similar Compounds
Membrane Disruption and Hemolysis
- Kalata B1: Causes hemolysis at IC₅₀ ≈ 2–5 μM via pore formation in erythrocyte membranes . Its D-enantiomer retains ~70% hemolytic activity, confirming a non-receptor-mediated mechanism .
- Cycloviolacin O2 : More potent (IC₅₀ ≈ 0.45 μM against glioblastoma cells) due to enhanced membrane affinity .
- Kalata B8: Non-hemolytic but retains anti-HIV activity, highlighting the role of structural flexibility in tuning bioactivity .
- Kalata B10 : Presumed to share nematocidal activity with kalata B1, as mutations in B1’s hydrophobic patch abolish anthelmintic effects .
Proteolytic Stability
- Kalata B1 : 95% intact after 5 hours with chymotrypsin; mutants (e.g., kB1(GHFRWG;23–28)) show reduced stability (80% intact) .
- Cycloviolacin O2: Similar stability attributed to the cystine knot, though systematic studies are lacking .
Mechanism of Action
Cyclotides disrupt membranes via a concentration-dependent, chirality-independent mechanism. For example:
- Both L- and D-kalata B1 induce hemolysis, but the D-isomer requires higher concentrations, suggesting reduced membrane affinity .
- Activity correlates with peptide/lipid ratios: Kalata B1 forms pores at critical concentrations, facilitated by self-association on membrane surfaces .
Stability and Engineering Potential
Thermal and Chemical Stability
- Kalata B1: Retains structure in 8 M urea and at 100°C; stability primarily derives from the cystine knot rather than backbone cyclization .
- Engineered Variants : Grafting polar residues (e.g., [W19K/P20N/V21K]kalata B1) reduces hydrophobicity and eliminates hemolysis while retaining fold .
Mutagenesis Studies
- Anti-Proliferative Activity : Kalata B1 mutants (e.g., [T20K]) suppress T-cell proliferation (IC₅₀ = 1.9–4.4 μM), while others (e.g., [V10K]) lose activity .
- Nematocidal Activity : Substituting hydrophobic residues (e.g., Val-10) with lysine abolishes activity, underscoring the importance of the hydrophobic patch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
